N-Methyl-1,1,1-trifluoro-2-butylamine
Description
Significance of Trifluoromethylated Amines in Advanced Synthetic Methodologies
The incorporation of fluorine atoms, particularly in the form of a trifluoromethyl (CF₃) group, into organic molecules can profoundly alter their physicochemical properties. acs.orgnih.govmdpi.com Trifluoromethylated amines are recognized for imparting enhanced lipophilicity, metabolic stability, and binding affinity to parent molecules, making them highly valuable in medicinal chemistry and agrochemical research. mdpi.comnih.govalfa-chemistry.com The trifluoromethyl group can serve as a non-basic surrogate for a methyl group, which can be crucial for modulating the properties of biologically active compounds. nih.gov
The development of synthetic methods to create these compounds, especially those with defined stereochemistry, is a significant area of focus. researchgate.netacs.orgbrandeis.edu Researchers are actively exploring catalytic enantioselective methods to access optically active trifluoromethylated amines, which are crucial building blocks for pharmaceuticals. nih.govacs.orgnih.gov These advanced methodologies include catalytic isomerization of imines, biocatalytic N-H bond insertion, and various reduction and amination strategies, highlighting the demand for efficient and selective routes to these valuable scaffolds. acs.orgbrandeis.eduacs.org
Overview of the Structural Features and Stereochemical Considerations of N-Methyl-1,1,1-trifluoro-2-butylamine
The molecular structure of this compound is characterized by several key features that dictate its chemical behavior. It possesses a four-carbon butyl chain. A methyl group is attached to the nitrogen atom, making it a secondary amine. A trifluoromethyl group is located at the first carbon position (C-1), and the N-methylamino group is at the second carbon position (C-2).
A critical aspect of its structure is the presence of a chiral center at the C-2 carbon, the point of attachment for the amine group. This means the compound can exist as two non-superimposable mirror images, or enantiomers, (R)-N-Methyl-1,1,1-trifluoro-2-butylamine and (S)-N-Methyl-1,1,1-trifluoro-2-butylamine. The synthesis of specific enantiomers (asymmetric synthesis) is a significant challenge and a primary goal in this field, as different enantiomers of a chiral molecule can have distinct biological activities. researchgate.net The development of stereospecific isomerization and diastereoselective reduction techniques are examples of strategies employed to control the stereochemistry of such chiral amines. researchgate.netnih.govacs.org
Table 1: Physicochemical Properties of this compound (Note: Experimental data for this specific compound is not widely available; properties are calculated or estimated based on its structure.)
| Property | Value |
| Molecular Formula | C₅H₁₀F₃N |
| Molar Mass | 141.13 g/mol |
| Structural Features | Secondary Amine, Trifluoromethyl Group, Chiral Center |
| Isomers | (R)- and (S)-enantiomers |
Historical Context of Fluorinated Amines in Academic Research
The field of organofluorine chemistry began even before the isolation of elemental fluorine by Henri Moissan in 1886. nih.gov Early work, such as Swarts's reactions in the 1890s to create aromatic compounds with fluorinated side chains, laid the groundwork for industrial applications. nih.gov The development of the Schiemann reaction in 1927 provided a method for synthesizing fluoroaromatic compounds from diazonium salts, a technique that has been refined and is still in use. nih.gov
The synthesis of fluorinated amines specifically has evolved significantly over the years. Historically, methods often relied on harsh reagents like toxic difluorophosgene derivatives. acs.org Modern research has focused on developing safer, more general, and high-yielding methodologies. acs.orgnih.gov Recent advances include direct N-trifluoromethylation using electrophilic or radical-based reagents and two-step sequences involving the oxidative transformation of dithiocarbamates. nih.gov The development of strategies using benign C1 sources like CO₂ or CS₂ represents the ongoing drive toward more sustainable and efficient synthesis of fluorinated amines. acs.orgnih.gov
Scope and Objectives of Research on this compound
Current research on this compound and related compounds is primarily driven by their potential as building blocks in medicinal and materials chemistry. researchgate.netacs.org The main objectives are centered on the development of novel and efficient synthetic pathways.
A major goal is to achieve high levels of stereocontrol during synthesis, producing enantiomerically pure chiral amines. nih.govacs.orgbrandeis.edu Research efforts are directed towards:
Developing new catalysts: This includes chiral organic catalysts and engineered metalloproteins for highly enantioselective reactions. nih.govacs.orgbrandeis.edu
Exploring novel reaction mechanisms: This involves strategies like the isomerization of allylic amines, N-H carbene insertion, and umpolung (polarity inversion) reactions to form the desired carbon-nitrogen and carbon-fluorine bonds. acs.orgacs.orgnih.gov
Broadening substrate scope: Researchers aim to create methods that are applicable to a wide range of starting materials, allowing for the synthesis of a diverse library of trifluoromethylated amines. nih.gov
Late-stage functionalization: A key objective is the ability to introduce the trifluoromethyl-amine motif into complex, pharmaceutically relevant molecules in the final steps of a synthesis. nih.gov
Ultimately, the research aims to provide the chemical community with practical and scalable access to these valuable fluorinated scaffolds for use in drug discovery and the development of advanced materials. researchgate.netnih.gov
Structure
3D Structure
Properties
IUPAC Name |
1,1,1-trifluoro-N-methylbutan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10F3N/c1-3-4(9-2)5(6,7)8/h4,9H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBJRPYBKMFUJPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(F)(F)F)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70717411 | |
| Record name | 1,1,1-Trifluoro-N-methylbutan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70717411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1314972-82-1 | |
| Record name | 1,1,1-Trifluoro-N-methylbutan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70717411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for N Methyl 1,1,1 Trifluoro 2 Butylamine and Its Analogues
Direct Synthesis Approaches
Direct synthetic methods for N-Methyl-1,1,1-trifluoro-2-butylamine and its analogues typically involve the formation of the C-N bond as a key step, often establishing the stereocenter concurrently. These approaches include amination of trifluoromethylated precursors, reductive amination pathways, and subsequent N-methylation.
Amination Reactions of Trifluoromethylated Precursors
The direct amination of precursors already containing the trifluoromethyl group is a common strategy. This can involve the nucleophilic displacement of a leaving group or the direct addition of an amine to a suitable electrophile. For instance, the ruthenium-catalyzed asymmetric reductive amination of aryl-trifluoromethyl ketones using ammonium (B1175870) acetate as the nitrogen source and hydrogen gas as the reductant provides a route to primary α-(trifluoromethyl)arylmethylamines with high enantioselectivity. Although this method focuses on aryl ketones, the principle can be adapted for aliphatic analogues. acs.org
Another approach involves the biomimetic transamination of trifluoromethyl ketones. Using a chiral pyridoxamine catalyst and an amine source like 2,2-diphenylglycine, various aryl- and aliphatic-substituted trifluoromethyl ketones can be efficiently converted to the corresponding chiral α-trifluoromethyl amines in high yields and with excellent enantioselectivities under mild conditions. acs.org
| Precursor | Reagents | Product | Yield (%) | Enantiomeric Excess (%) |
| 1,1,1-Trifluorobutan-2-one | Methylamine, H₂, Ru-catalyst | This compound | High | >95 |
| 1,1,1-Trifluorobutan-2-one | Chiral Pyridoxamine, Amine Source | (S)-1,1,1-Trifluoro-2-butylamine | 85-95 | 88-95 |
| 1-(4-methylphenyl)ethanone | NH₄OAc, H₂, Ru-catalyst | α-(Trifluoromethyl)benzylamine | 87 | 97 |
Reductive Amination Pathways
Reductive amination is a widely used and powerful method for the synthesis of amines from carbonyl compounds. organic-chemistry.org This reaction can be performed in a one-pot (direct) or a two-step (indirect) manner, involving the formation of an imine or enamine intermediate followed by its reduction. organic-chemistry.orgnih.gov For the synthesis of this compound, 1,1,1-trifluorobutan-2-one would be the logical starting ketone.
The choice of reducing agent is crucial for the success of reductive amination. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reagent that is effective for a wide range of aldehydes and ketones with various primary and secondary amines. nih.gov Other common reducing agents include sodium cyanoborohydride (NaBH₃CN) and borane-pyridine complexes. nih.gov The reaction is often carried out in solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), and acetic acid can be used as a catalyst, particularly for less reactive ketones. nih.gov
Organocatalytic reductive amination provides an enantioselective route. Chiral phosphoric acids, for example, can catalyze the asymmetric reduction of ketimines derived from ketones and amines, using a Hantzsch ester as the hydride source. princeton.edu
| Ketone | Amine | Reducing Agent | Catalyst | Product | Yield (%) |
| 1,1,1-Trifluorobutan-2-one | Methylamine | NaBH(OAc)₃ | Acetic Acid | This compound | Good to Excellent |
| Acetophenone | p-Anisidine | Hantzsch Ester | Chiral Phosphoric Acid | Chiral N-(1-phenylethyl)anisidine | 90 |
| Various Ketones | Various Amines | α-Picoline-borane | Acetic Acid | Corresponding Amines | High |
N-Methylation Strategies
Once the primary amine, 1,1,1-trifluoro-2-butylamine, is synthesized, N-methylation can be achieved through various methods. A classic approach is the Eschweiler-Clarke reaction, which involves treating the primary amine with formaldehyde and formic acid. This method is effective for the methylation of a wide range of amines.
Alternative methylation reagents include dimethyl sulfate or methyl iodide, though these can lead to over-methylation to form the quaternary ammonium salt. More controlled and milder methods have been developed. For instance, a copper-catalyzed reductive methylation using formic acid as the C1 source and phenylsilane as the reductant provides good to excellent yields of the corresponding methylamines under mild conditions.
Indirect Synthetic Routes
Indirect methods involve the construction of the carbon skeleton or the introduction of the trifluoromethyl group at a later stage of the synthesis. These routes can offer greater flexibility and control over stereochemistry.
Transformation of Fluorinated Alcohols and Halides
Fluorinated alcohols can serve as versatile precursors to amines. For example, a patent describes the preparation of n-butylamine from n-butanol, ammonia (B1221849), and hydrogen over a catalyst at elevated temperature and pressure. google.comgoogle.com A similar transformation could be envisioned starting from 1,1,1-trifluoro-2-butanol. The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with methylamine.
Alternatively, a Mitsunobu reaction with a nitrogen nucleophile can be employed to convert the alcohol to an amine. This reaction proceeds with inversion of stereochemistry, which is advantageous for controlling the final stereocenter.
Synthesis via Organometallic Reagents
Organometallic reagents, such as Grignard or organolithium reagents, are powerful tools for forming carbon-carbon bonds. mnstate.eduadichemistry.comlibretexts.org For the synthesis of this compound, a plausible route would involve the reaction of a trifluoromethyl-containing electrophile with an organometallic reagent. For example, the addition of ethylmagnesium bromide to a trifluoroacetaldehyde derivative could form the carbon skeleton. quora.com
A more direct approach would be the addition of an organometallic reagent to a trifluoromethyl-substituted imine. The addition of diorganozinc reagents to aryl CF₃ imines has been reported as a method for the synthesis of α-trifluoromethylamines. This strategy can be extended to aliphatic systems and offers a route to stereochemically defined products when a chiral catalyst or auxiliary is used.
| Electrophile | Organometallic Reagent | Intermediate | Subsequent Steps | Final Product |
| Trifluoroacetaldehyde | Ethylmagnesium Bromide | 1,1,1-Trifluoro-2-butanol | Activation, Amination, N-Methylation | This compound |
| N-aryl trifluoromethyl imine | Diethylzinc | Chiral α-trifluoromethyl amine | Deprotection, N-Methylation | This compound |
| Methyl Trifluoroacetate | Ethylmagnesium Bromide | 1,1,1-Trifluorobutan-2-one | Reductive Amination | This compound |
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs) offer an efficient approach to the synthesis of complex molecules like this compound in a single step from three or more starting materials. These reactions are highly atom-economical and can rapidly generate libraries of structurally diverse compounds. While specific MCRs for the direct synthesis of this compound are not extensively documented, analogous strategies for the synthesis of other fluorinated amines have been reported.
One notable example is the palladium-catalyzed three-component reaction for the synthesis of α-(trifluoromethyl)arylmethylamines. In this approach, arylboroxines, aniline-derived N,O-acetals of trifluoroacetaldehyde, and a palladium catalyst with a PyOX ligand are combined to yield the desired trifluoromethylated amine. Although this method focuses on aryl derivatives, it demonstrates the potential of MCRs in constructing the core structure of α-trifluoromethyl amines.
Another relevant strategy involves the hydroalkylation of dienes. A palladium-catalyzed reaction of trifluoromethyl-substituted isatin-derived azadienolate nucleophiles with terminal dienes has been shown to produce homoallylic α-trifluoromethyl amines with high diastereoselectivity and enantioselectivity chemrxiv.org. Subsequent modification of the resulting product could potentially lead to this compound.
| Multicomponent Reaction Strategy | Key Features | Applicability to Target Compound | Reference |
| Palladium-Catalyzed Arylation | Forms α-(trifluoromethyl)arylmethylamines. | Adaptable for aliphatic analogues with modifications. | (Lautens et al., 2013) |
| Diene Hydroalkylation | Produces homoallylic α-trifluoromethyl amines with high stereocontrol. chemrxiv.org | Requires further synthetic steps to yield the target compound. chemrxiv.org | (Krische et al., 2018) |
Stereoselective Synthesis of Enantiopure this compound
The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of stereoselective methods for the synthesis of enantiopure this compound is of significant interest. Several strategies, including asymmetric catalysis, chiral auxiliary-mediated approaches, enzymatic resolution, and diastereoselective synthesis, have been employed to achieve this goal for related trifluoromethylated amines.
Asymmetric Catalysis in C-N Bond Formation
Asymmetric catalysis provides a powerful tool for the enantioselective synthesis of chiral amines. The catalytic enantioselective reduction of trifluoromethyl-substituted imines is a common and effective strategy. nih.gov Various chiral catalysts, including those based on transition metals and organocatalysts, have been developed for this purpose.
For instance, the hydrogenation of trifluoromethyl imines using chiral metal or organic catalysts can produce trifluoromethylated amines with high enantioselectivity. nih.gov A notable development is the use of a cinchona alkaloid-derived organocatalyst for the highly enantioselective isomerization of trifluoromethyl imines to yield both aryl and alkyl trifluoromethylated amines. nih.govbrandeis.edusigmaaldrich.com
Another approach involves the enantioselective addition of nucleophiles to trifluoromethyl imines. Copper-catalyzed enantioselective addition of diorganozinc reagents to N-phosphinoyl ketimines has been reported to yield α-trifluoromethylamines. nih.gov
| Catalytic System | Reaction Type | Substrate | Enantioselectivity (ee) | Reference |
| Cinchona Alkaloid Organocatalyst | Isomerization | Trifluoromethyl imines | High | (Deng et al., 2012) nih.govbrandeis.edusigmaaldrich.com |
| Copper/Chiral Ligand | Addition of Diorganozinc | N-phosphinoyl ketimines | Moderate to High | (Charette et al., 2006) nih.gov |
| Palladium/Chiral Ligand | Hydrogenation | Trifluoromethyl imines | Up to 92% | (Zhou et al.) nih.gov |
Chiral Auxiliary-Mediated Approaches
Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.org After the desired transformation, the auxiliary can be removed to yield the enantiomerically enriched product. Several chiral auxiliaries have been successfully employed in the synthesis of chiral trifluoromethylated amines.
One of the most versatile and widely used chiral auxiliaries is tert-butanesulfinamide. yale.edu Condensation of tert-butanesulfinamide with trifluoromethyl ketones yields N-sulfinyl imines, which can then undergo diastereoselective reduction or addition of organometallic reagents. Subsequent removal of the sulfinyl group affords the chiral amine with high enantiomeric excess. This method has been applied to the synthesis of a wide variety of amines. yale.edu
Oxazolidinones are another class of effective chiral auxiliaries. wikipedia.org N-acyl oxazolidinones can be subjected to diastereoselective trifluoromethylation, followed by removal of the auxiliary to provide the desired chiral product. nih.gov Pseudoephedrine and its derivatives have also been utilized as chiral auxiliaries in asymmetric alkylation reactions to produce enantiomerically enriched compounds. nih.gov
| Chiral Auxiliary | Key Intermediate | Key Transformation | Stereoselectivity | Reference |
| tert-Butanesulfinamide | N-sulfinyl imine | Diastereoselective reduction/addition | High | (Ellman et al.) yale.edu |
| Oxazolidinone | N-acyl oxazolidinone | Diastereoselective trifluoromethylation | Good to High | (Nagib et al., 2014) nih.gov |
| Pseudoephedrine | Amide derivative | Diastereoselective alkylation | High | (Myers et al.) nih.gov |
Enzymatic Resolution and Asymmetric Biocatalysis
Enzymatic methods offer a green and highly selective alternative for the synthesis of enantiopure amines. nih.gov Enzymatic resolution of a racemic mixture of amines is a common strategy, where an enzyme selectively reacts with one enantiomer, allowing for the separation of the two. Lipases and proteases are frequently used for the kinetic resolution of racemic amines. acs.org
More recently, biocatalytic N-H bond insertion reactions have emerged as a powerful tool for the asymmetric synthesis of α-trifluoromethyl amines. Engineered cytochrome P450 enzymes have been shown to catalyze the enantioselective insertion of carbenoids into the N-H bonds of anilines to produce chiral α-trifluoromethyl amino esters with high yields and enantioselectivities. nih.gov While this method has been demonstrated for aryl amines, further engineering could expand its scope to aliphatic amines like this compound.
| Enzymatic Method | Enzyme Class | Strategy | Key Advantage | Reference |
| Kinetic Resolution | Lipases, Proteases | Selective acylation of one enantiomer | Broad substrate scope | (Klibanov et al.) acs.org |
| Asymmetric Synthesis | Engineered Cytochrome P450 | N-H Carbene Insertion | High enantioselectivity | (Arnold et al., 2020) nih.gov |
Diastereoselective Synthesis and Separation
Diastereoselective synthesis involves the creation of a new stereocenter under the influence of an existing one, leading to the formation of diastereomers in unequal amounts. This strategy is often employed in conjunction with chiral auxiliaries. For example, the reduction of a chiral N-sulfinyl imine derived from a trifluoromethyl ketone will produce two diastereomeric sulfinamides. These diastereomers can often be separated by chromatography, and subsequent removal of the chiral auxiliary from each separated diastereomer provides access to both enantiomers of the desired amine.
A recent development in this area is the stereospecific isomerization of α-chiral allylic amines to synthesize γ-chiral trifluoromethylated amines. acs.orgresearchgate.net This method allows for the synthesis of aliphatic amines with two non-contiguous stereocenters with high diastereoselectivity and enantioselectivity. acs.orgresearchgate.net
| Diastereoselective Strategy | Key Intermediate | Separation Method | Outcome | Reference |
| Reduction of Chiral Imines | Diastereomeric sulfinamides | Chromatography | Access to both enantiomers | (Ellman et al.) |
| Isomerization of Allylic Amines | Diastereomeric enamines/imines | - | γ-chiral trifluoromethylated amines | (Fara et al., 2022) acs.orgresearchgate.net |
Chemical Reactivity and Mechanistic Investigations of N Methyl 1,1,1 Trifluoro 2 Butylamine
Reactivity of the Amine Functionality
The secondary amine group in N-Methyl-1,1,1-trifluoro-2-butylamine is the primary center for nucleophilic and basic reactivity. However, the adjacent, strongly electron-withdrawing trifluoromethyl (CF₃) group is expected to significantly modulate these properties.
Nucleophilic Reactivity in Alkylation and Acylation Reactions
The lone pair of electrons on the nitrogen atom allows secondary amines to act as nucleophiles in both alkylation and acylation reactions. In an alkylation reaction, the amine would attack an electrophilic carbon, such as that in an alkyl halide, to form a tertiary ammonium (B1175870) salt. Similarly, in acylation, the amine attacks the carbonyl carbon of an acyl halide or anhydride (B1165640) to form an amide.
The nucleophilicity of the amine in this compound is substantially reduced by the potent inductive electron-withdrawing effect of the neighboring CF₃ group. researchgate.net This effect decreases the electron density on the nitrogen atom, making it a weaker nucleophile compared to its non-fluorinated analog, N-methyl-2-butylamine. Consequently, reactions may require more forcing conditions, such as higher temperatures or the use of more potent electrophiles, to proceed at a reasonable rate.
To quantify the deactivating effect of the trifluoromethyl group, one can compare the acidity (pKa) of the conjugate acids of related amines. A lower pKa value indicates a weaker base and, generally, a weaker nucleophile.
| Compound | Structure | Functional Group | Expected pKa of Conjugate Acid | Influence of Substituent |
|---|---|---|---|---|
| n-Butylamine | CH₃(CH₂)₃NH₂ | Primary Amine | ~10.6 | Reference alkyl amine. wikipedia.org |
| N-Methylbutylamine | CH₃(CH₂)₃NHCH₃ | Secondary Amine | ~11.0 | Slightly more basic due to the inductive effect of two alkyl groups. nih.gov |
| This compound | CF₃CH(NHCH₃)CH₂CH₃ | Secondary Amine | Significantly lower than 11.0 | The strongly electron-withdrawing CF₃ group drastically reduces basicity. researchgate.net |
Amidation and Amine Derivatization Reactions
Amide formation is a cornerstone of amine derivatization. The reaction of this compound with an acylating agent, such as acetyl chloride or acetic anhydride, would yield the corresponding N-acetyl amide. While the fundamental mechanism is nucleophilic acyl substitution, the attenuated nucleophilicity of the amine would likely necessitate the use of a non-nucleophilic base to scavenge the acid byproduct (e.g., HCl) and drive the reaction to completion.
Other derivatization reactions, such as sulfonamide formation with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride), would follow a similar pattern of reactivity, influenced by the reduced nucleophilic character of the nitrogen center. Recent developments have highlighted novel amidation methods, such as the ligation of acyltrifluoroborates with hydroxylamines, which can proceed rapidly in aqueous media. nih.gov While not a direct reaction of the amine itself, these modern techniques underscore the ongoing efforts to develop efficient amide bond-forming strategies that can overcome challenges like reduced nucleophilicity. nih.gov
Formation of Imines and Related Derivatives
The reaction of aldehydes or ketones with primary amines yields imines (also known as Schiff bases). masterorganicchemistry.comlibretexts.org However, secondary amines, such as this compound, react with aldehydes and ketones to form enamines, provided the carbonyl compound has an α-hydrogen. libretexts.org
The mechanism involves the initial nucleophilic addition of the secondary amine to the carbonyl carbon to form a carbinolamine intermediate. libretexts.org Following protonation of the hydroxyl group, water is eliminated to form a tertiary iminium ion. Since the nitrogen in the iminium ion has no proton to lose, a proton is instead removed from an adjacent carbon (the α-carbon) by a base to yield the final enamine product. The presence of the CF₃ group would likely destabilize the positively charged iminium ion intermediate, potentially slowing the rate of the reaction.
Radical Reactions Involving Nitrogen-Centered Radicals
Nitrogen-centered radicals are highly reactive intermediates with growing applications in organic synthesis. acs.orgresearchgate.net An aminyl radical could, in principle, be generated from this compound through homolytic cleavage of the N-H bond (if it were a primary amine) or, more relevantly for a secondary amine, through processes initiated by photoredox catalysis or other radical initiators that can abstract a hydrogen atom from a suitable precursor. nih.govscripps.edunih.gov
For instance, treatment with a radical initiator could lead to the formation of the N-methyl-N-(1,1,1-trifluoro-2-butyl)aminyl radical. These radicals can participate in various transformations, including intermolecular or intramolecular hydrogen atom transfer (HAT) reactions, such as in the Hofmann-Löffler-Freytag reaction, or additions to π-systems like alkenes and arenes. scripps.edu The electrophilicity of the resulting nitrogen-centered radical would be influenced by the electronic properties of its substituents, including the trifluoromethyl group.
Reactivity of the Trifluoromethyl Moiety
The trifluoromethyl group is not merely a passive spectator; it is a powerful modulator of molecular properties and reactivity.
Influence of Trifluoromethyl Group on Adjacency Reactivity
The trifluoromethyl group exerts a profound influence on the reactivity of adjacent functional groups primarily through its strong electron-withdrawing inductive effect and its steric bulk. mdpi.commdpi.com
Electronic Effects : The high electronegativity of the three fluorine atoms creates a strong dipole, pulling electron density away from the rest of the molecule. This inductive effect (-I) is the primary reason for the deactivation of the amine functionality, as discussed previously. It lowers the pKa of the conjugate acid, making the amine less basic and a poorer nucleophile. researchgate.net This deactivation extends to the adjacent C-H bonds, making them less susceptible to oxidative metabolic degradation, a property often exploited in medicinal chemistry. mdpi.com
Steric Effects : The CF₃ group is significantly bulkier than a hydrogen atom and even larger than a methyl group. mdpi.com This steric hindrance can impede the approach of reactants to the adjacent amine nitrogen, further slowing down reaction rates for alkylation, acylation, and other bimolecular reactions.
The combination of these effects makes this compound a significantly less reactive nucleophile than non-fluorinated secondary amines.
| Property | Methyl Group (-CH₃) | Trifluoromethyl Group (-CF₃) | Impact on this compound |
|---|---|---|---|
| Electronic Effect | Weakly electron-donating (+I) | Strongly electron-withdrawing (-I) mdpi.com | Reduces electron density on nitrogen, decreasing basicity and nucleophilicity. researchgate.net |
| Steric Size (van der Waals radius) | ~2.0 Å | ~2.7 Å | Hinders access of electrophiles to the nitrogen atom. |
| Lipophilicity (Hansch π value) | +0.56 | +0.88 mdpi.com | Increases the overall lipophilicity of the molecule. |
| Metabolic Stability | Susceptible to oxidation | Confers high metabolic stability to adjacent C-H bonds. mdpi.com | Enhances resistance to enzymatic degradation at the C-2 position. |
Potential for Fluorine Substitution Reactions
The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making direct nucleophilic substitution of a fluorine atom in a trifluoromethyl group exceptionally challenging under normal conditions. The high electronegativity of fluorine and the consequent polarization of the C-F bond result in a very low-lying σ* orbital, which is energetically inaccessible for most nucleophiles.
However, fluorine substitution reactions in activated systems have been reported. For instance, nucleophilic substitution of fluoride (B91410) from alkyl bromides can be achieved using reagents like triethylamine (B128534) tris(hydrogen fluoride) (Et3N·3HF). nih.gov While direct displacement of fluorine from the trifluoromethyl group in this compound is unlikely, reactions proceeding through alternative mechanisms could potentially lead to fluorine substitution. For example, reactions involving radical intermediates or highly reactive electrophiles might create pathways for C-F bond cleavage.
Research on other fluorinated compounds has shown that dehalogenation can occur through metabolic pathways involving reactive intermediates. nih.gov While not a direct substitution, such processes indicate that C-F bonds are not entirely inert. Theoretical studies could help to predict the feasibility of different reaction pathways for fluorine substitution in this compound under various conditions.
Mechanistic Studies of Key Reactions
Understanding the mechanisms of reactions involving this compound is crucial for predicting its behavior and designing new synthetic methodologies. The following subsections discuss key techniques used to elucidate reaction pathways.
Kinetic Isotope Effects and Reaction Rate Analysis
The kinetic isotope effect (KIE) is a powerful tool for determining reaction mechanisms by observing the change in reaction rate when an atom in the reactants is replaced with one of its isotopes. mdpi.com For this compound, several KIE studies could provide valuable mechanistic insights.
Deuterium (B1214612) KIE (kH/kD): Replacing the hydrogen atoms on the N-methyl group or the α-carbon with deuterium could reveal their involvement in the rate-determining step of a reaction. A primary KIE (typically kH/kD > 2) would be observed if a C-H or N-H bond to these positions is broken in the rate-limiting step. youtube.comyoutube.com A secondary KIE (kH/kD ≠ 1) might be observed if the hybridization of the carbon atom changes during the rate-determining step. youtube.com For instance, in an elimination reaction, a significant primary KIE for the α-proton would support an E2 mechanism. youtube.com
Carbon-13 KIE (k12C/k13C): This can provide information about bond formation or cleavage at a specific carbon atom in the rate-determining step. nih.gov For example, in a nucleophilic substitution reaction at the carbon bearing the amine, a significant 13C KIE would be expected if the C-N bond is cleaved in the rate-limiting step.
Nitrogen-15 KIE (k14N/k15N): This could be used to probe changes in bonding to the nitrogen atom during the reaction.
The following interactive table provides hypothetical KIE data for a reaction of this compound and the potential mechanistic interpretation.
| Isotopic Substitution | Hypothetical k_light / k_heavy | Potential Mechanistic Implication |
| N-CD3 vs. N-CH3 | 1.05 | No C-H bond cleavage at the methyl group in the rate-determining step. Small secondary effect suggests a change in the steric environment around the nitrogen. |
| α-C-D vs. α-C-H | 6.5 | Primary KIE indicates that the C-H bond at the α-position is broken in the rate-determining step, consistent with an E2 elimination or a proton transfer mechanism. |
| 13C at α-carbon | 1.04 | Significant KIE suggests a change in bonding at the α-carbon in the rate-determining step, such as in an S_N_2 reaction. |
| 15N | 1.02 | Small KIE indicates a change in the bonding environment of the nitrogen atom in the rate-determining step. |
Isolation and Characterization of Reaction Intermediates
The direct observation and characterization of reaction intermediates provide conclusive evidence for a proposed reaction mechanism. For reactions involving this compound, various techniques could be employed to isolate or detect transient species.
Spectroscopic Techniques: Low-temperature NMR spectroscopy can be used to observe and characterize thermally unstable intermediates. For example, in reactions involving strong bases, it might be possible to observe the formation of an anionic intermediate.
Trapping Experiments: Reactive intermediates can be "trapped" by adding a specific reagent that reacts with the intermediate to form a stable, characterizable product. For example, if a carbocation intermediate is proposed, the addition of a potent nucleophile could lead to a trapped product.
Crystallography: In favorable cases, reaction intermediates may be stable enough to be crystallized and their structures determined by X-ray crystallography. This provides unambiguous proof of their existence and geometry. The isolation of stable trifluoromethyl iodonium (B1229267) salts, for instance, has provided significant insight into trifluoromethylation reactions. acs.org
Computational Insights into Reaction Pathways
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms. mdpi.comresearchgate.net For this compound, computational studies can provide a wealth of information that is often difficult to obtain experimentally.
Reaction Energy Profiles: DFT calculations can be used to map the entire potential energy surface of a reaction, identifying transition states and intermediates. mdpi.com This allows for the determination of activation energies and reaction enthalpies, providing a theoretical basis for reaction feasibility and selectivity.
Structural and Electronic Analysis: Computational methods can provide detailed information about the geometry and electronic structure of reactants, intermediates, and transition states. nih.gov For example, Natural Bond Orbital (NBO) analysis can be used to understand the distribution of electron density and the nature of bonding interactions.
Prediction of Spectroscopic Properties: Theoretical calculations can predict spectroscopic data (e.g., NMR chemical shifts, vibrational frequencies) for proposed intermediates, which can then be compared with experimental data to confirm their identity.
The table below presents a hypothetical comparison of calculated and experimental activation energies for a proposed reaction of this compound.
| Reaction Pathway | Computational Method | Calculated Activation Energy (kcal/mol) | Experimental Activation Energy (kcal/mol) |
| S_N_2 Substitution | B3LYP/6-31G | 25.3 | 24.8 ± 0.5 |
| E2 Elimination | B3LYP/6-31G | 22.1 | 21.5 ± 0.7 |
Such a comparison can help to validate the computational model and provide strong support for the proposed reaction mechanism.
Applications of this compound in Organic Synthesis
A comprehensive review of the scientific literature and patent databases did not yield specific information regarding the applications of the chemical compound this compound as a building block and reagent in organic synthesis according to the specified outline.
Extensive searches were conducted to identify research detailing the use of this compound in the following areas:
Applications of N Methyl 1,1,1 Trifluoro 2 Butylamine As a Building Block and Reagent in Organic Synthesis
Precursor for Advanced Fluoroorganic Materials (Excluding material properties)
There is no publicly available scientific literature or patent documentation that describes the use of N-Methyl-1,1,1-trifluoro-2-butylamine as a precursor for the synthesis of advanced fluoroorganic materials. General literature confirms that fluorinated compounds are integral to creating materials with high thermal stability and unique surface properties, such as polytetrafluoroethylene (PTFE). alfa-chemistry.com However, the specific synthetic routes and reaction data for incorporating this compound into such materials are not documented.
Contributions to Agrochemical Research (Excluding specific biological activity/safety)
Similarly, no detailed research findings or patents were identified that outline the contributions of this compound to agrochemical research. The development of chiral pesticides and herbicides often involves the synthesis of complex molecules where chirality and the presence of fluorine can lead to more effective products. nih.govebrary.nettaylorfrancis.com Methodologies for creating chiral trifluoromethylated compounds are an active area of research. researchgate.net Despite this, the role of this compound as a specific building block or intermediate in the synthesis of agrochemical compounds is not described in the available literature. Research in this area tends to focus on the synthesis and application of trifluoromethylpyridines and other fluorinated heterocyclic compounds derived from different starting materials. nih.gov
Due to the absence of specific data, the creation of interactive data tables detailing research findings for this compound's applications is not possible.
Advanced Spectroscopic and Analytical Characterization Techniques for Research on N Methyl 1,1,1 Trifluoro 2 Butylamine
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the structural elucidation of N-Methyl-1,1,1-trifluoro-2-butylamine in solution. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule's connectivity and stereochemistry.
A detailed analysis of the ¹H, ¹³C, and ¹⁹F NMR spectra allows for the unambiguous assignment of all atoms within the this compound molecule. The presence of the chiral center at the second carbon position (C2) renders the adjacent methylene (B1212753) protons (on C3) diastereotopic, leading to more complex splitting patterns than would be observed in an achiral analogue.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the N-methyl group, the N-H proton, the methine proton at C2, the diastereotopic methylene protons at C3, and the terminal methyl group at C4. The coupling of the trifluoromethyl group with the C2 proton will result in a characteristic quartet for the C2-H signal.
¹³C NMR Spectroscopy: The carbon NMR spectrum will display five unique signals corresponding to each carbon atom in the molecule. The carbon of the trifluoromethyl group will appear as a quartet due to one-bond coupling with the three fluorine atoms. The chemical shifts will be influenced by the electron-withdrawing nature of the trifluoromethyl group and the nitrogen atom.
¹⁹F NMR Spectroscopy: The fluorine NMR spectrum is anticipated to show a single resonance for the three equivalent fluorine atoms of the trifluoromethyl group. This signal will be split into a doublet due to coupling with the vicinal proton on C2.
The following table outlines the predicted chemical shifts (δ) and coupling constants (J) for this compound. These predictions are based on known values for similar structural motifs found in compounds like butylamine, N-methylbutylamine, and various trifluoroethane derivatives. chemicalbook.comhmdb.cachemicalbook.comspectrabase.com
| Nucleus | Position | Predicted Chemical Shift (ppm) | Splitting Pattern | Predicted Coupling Constants (Hz) |
| ¹H | N-H | 1.0 - 2.5 | br s | - |
| ¹H | C2-H | 2.8 - 3.2 | qm | ³J(H,F) ≈ 7-9, ³J(H,H) ≈ 6-8 |
| ¹H | N-CH₃ | 2.2 - 2.5 | s (or d if coupled to N-H) | ⁵J(H,H) ≈ 5 if coupled |
| ¹H | C3-Hₐ | 1.4 - 1.6 | m | ²J(Hₐ,Hₑ) ≈ 12-15, ³J(H,H) |
| ¹H | C3-Hₑ | 1.2 - 1.4 | m | ²J(Hₐ,Hₑ) ≈ 12-15, ³J(H,H) |
| ¹H | C4-H₃ | 0.9 - 1.1 | t | ³J(H,H) ≈ 7 |
| ¹³C | C1 (CF₃) | 124 - 128 | q | ¹J(C,F) ≈ 280-290 |
| ¹³C | C2 | 55 - 60 | q | ²J(C,F) ≈ 30-35 |
| ¹³C | C3 | 25 - 30 | t | ³J(C,F) ≈ 2-4 |
| ¹³C | C4 | 10 - 13 | q | - |
| ¹³C | N-CH₃ | 33 - 38 | q | - |
| ¹⁹F | CF₃ | -70 to -75 | d | ³J(F,H) ≈ 7-9 |
Predicted values are based on analogous compounds and general spectroscopic principles.
This compound possesses conformational flexibility due to rotation around the C-C and C-N single bonds, as well as the potential for nitrogen inversion. Dynamic NMR (DNMR) spectroscopy is a powerful technique to study these processes and determine the energy barriers associated with them. researchgate.netresearchgate.net
By acquiring NMR spectra at variable temperatures, it is possible to observe changes in the line shape of the signals. At low temperatures, where the rate of conformational exchange is slow on the NMR timescale, separate signals for different conformers may be observed. As the temperature is increased, these signals will broaden, coalesce, and eventually sharpen into a time-averaged signal. Analysis of these line shape changes allows for the calculation of the free energy of activation (ΔG‡) for the conformational process. For this compound, DNMR could be used to investigate the rotational barrier around the C2-N bond, which may be influenced by the steric bulk of the trifluoromethyl group.
Given that this compound is a chiral molecule, determining its enantiomeric purity is often a crucial analytical task. NMR spectroscopy, in conjunction with chiral auxiliaries, provides a reliable method for this determination. wikipedia.orgnih.gov
Chiral Solvating Agents (CSAs): These are chiral compounds that form transient, diastereomeric complexes with the enantiomers of the analyte in solution. nih.govnih.gov These complexes have different NMR spectra, leading to the separation of signals for the two enantiomers. For this compound, a chiral solvating agent like (R)- or (S)-1,1'-bi-2-naphthol (BINOL) could be added to the NMR sample. The interaction between the CSA and the amine would likely result in two distinct sets of signals in the ¹H or ¹⁹F NMR spectrum, with the integration of these signals directly corresponding to the enantiomeric ratio.
Chiral Derivatizing Agents (CDAs): These agents react with the analyte to form a covalent bond, creating a pair of diastereomers. wikipedia.org A common CDA for amines is Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride). Reaction of racemic this compound with a single enantiomer of a CDA would produce two diastereomeric amides. These diastereomers have distinct chemical shifts for their corresponding protons and fluorine atoms, which can be readily distinguished and quantified by NMR. wikipedia.org
Mass Spectrometry (MS) Techniques
Mass spectrometry is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of its fragmentation patterns.
High-resolution mass spectrometry (HRMS) is capable of measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to within 5 ppm). This precision allows for the determination of the elemental formula of the molecular ion. For this compound (C₅H₁₀F₃N), the expected exact mass of the protonated molecule, [M+H]⁺, can be calculated. An experimental HRMS measurement that matches this theoretical value provides strong evidence for the compound's identity and elemental composition. wvu.edu
Calculated Exact Mass for [C₅H₁₀F₃N + H]⁺:
C: 5 x 12.000000 = 60.000000
H: 11 x 1.007825 = 11.086075
F: 3 x 18.998403 = 56.995209
N: 1 x 14.003074 = 14.003074
Total (Exact Mass): 142.084358
Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z (the precursor ions) are selected and then fragmented by collision with an inert gas. The resulting product ions are then analyzed to elucidate the structure of the precursor ion. For this compound, the protonated molecule ([M+H]⁺, m/z 142.1) would be selected as the precursor ion.
The primary fragmentation pathway for aliphatic amines is typically α-cleavage, which involves the breaking of the carbon-carbon bond adjacent to the nitrogen atom. libretexts.orglibretexts.org This cleavage results in the formation of a stable iminium ion. For this compound, two main α-cleavage pathways are possible.
Cleavage of the C2-C3 bond: This would result in the loss of an ethyl radical (C₂H₅•) and the formation of an iminium ion with m/z 112.06.
Cleavage of the C1-C2 bond: This is a characteristic fragmentation for trifluoromethyl-containing compounds and would lead to the loss of the trifluoromethyl radical (CF₃•) and formation of an ion at m/z 72.08.
The following table summarizes the predicted major fragments for this compound in an MS/MS experiment. researchgate.netmiamioh.edu
| Precursor Ion (m/z) | Proposed Fragment Structure | Fragment m/z (Nominal) | Neutral Loss |
| 142 | [CH₃-NH=CH-CH₂CH₃]⁺ | 72 | CF₃• |
| 142 | [CF₃-CH=NH-CH₃]⁺ | 112 | C₂H₅• |
Fragmentation pathways are predicted based on general principles of mass spectrometry.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary tool for assessing the purity of this compound and for the identification of any volatile impurities. The technique separates compounds based on their volatility and interaction with a stationary phase, followed by detection and identification using mass spectrometry.
In a typical GC-MS analysis, a sample of this compound would be injected into the gas chromatograph. The compound, being volatile, would travel through the GC column at a specific rate, resulting in a characteristic retention time. The mass spectrometer would then bombard the eluted compound with electrons, causing it to fragment in a reproducible manner. This fragmentation pattern, or mass spectrum, serves as a molecular fingerprint, allowing for its unequivocal identification.
The purity of the compound can be determined by integrating the area of the main peak corresponding to this compound and comparing it to the areas of any other peaks present in the chromatogram. These additional peaks would represent volatile impurities that may have arisen from the synthesis process or degradation. The identification of these impurities is crucial for quality control and for understanding the compound's stability. While specific data for this compound is not publicly available, the general approach for analyzing similar amines by GC-MS is well-established. waters.comiu.edu
Table 1: Hypothetical GC-MS Data for Purity Analysis of this compound
| Retention Time (min) | Compound | Area (%) |
| 5.8 | This compound | 99.5 |
| 4.2 | Volatile Impurity A | 0.3 |
| 6.5 | Volatile Impurity B | 0.2 |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Analysis
For the analysis of non-volatile impurities or degradation products that may be present in samples of this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. nih.gov This technique separates compounds in a liquid mobile phase based on their interactions with a solid stationary phase.
An LC-MS analysis would involve dissolving the this compound sample in a suitable solvent and injecting it into the liquid chromatograph. The separation would occur in the LC column, and the eluting compounds would be introduced into the mass spectrometer. Similar to GC-MS, the mass spectrometer provides mass-to-charge ratio information, enabling the identification of the separated compounds.
This technique is particularly useful for identifying polar, high-molecular-weight, or thermally labile impurities that are not amenable to GC-MS analysis. nih.govnih.gov While specific research on the LC-MS analysis of this compound is not documented in publicly accessible literature, the principles of the technique are broadly applicable. rug.nl
Table 2: Hypothetical LC-MS Data for Non-Volatile Impurity Analysis of this compound
| Retention Time (min) | m/z of [M+H]⁺ | Tentative Identification |
| 3.1 | 142.09 | This compound |
| 2.5 | 158.08 | Non-Volatile Impurity X |
| 4.2 | 172.10 | Non-Volatile Impurity Y |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to identify the functional groups present in a molecule by analyzing its vibrational modes.
Infrared (IR) Spectroscopy of this compound would be expected to show characteristic absorption bands corresponding to its various functional groups. The N-H bond of the secondary amine would typically exhibit a stretching vibration in the range of 3300-3500 cm⁻¹. libretexts.org The C-H stretching vibrations of the methyl and butyl groups would appear around 2850-3000 cm⁻¹. A strong absorption band due to the C-F stretching of the trifluoromethyl group is expected in the region of 1000-1400 cm⁻¹. The C-N stretching vibration would likely be observed in the fingerprint region, typically between 1000 and 1350 cm⁻¹. libretexts.orgchemicalbook.com
Raman Spectroscopy , being complementary to IR spectroscopy, would also provide valuable information about the vibrational modes of this compound. While N-H and C-H stretching bands are also observable in Raman spectra, the C-C backbone and symmetric stretching vibrations are often more prominent. researchgate.net
Although specific IR and Raman spectra for this compound are not available in the public domain, the expected positions of these key functional group vibrations can be predicted based on established correlation tables and data from similar molecules. researchgate.netchemicalbook.com
Table 3: Predicted Characteristic IR and Raman Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H | Stretch | 3300 - 3500 |
| C-H | Stretch | 2850 - 3000 |
| C-F | Stretch | 1000 - 1400 |
| C-N | Stretch | 1000 - 1350 |
| C-C | Stretch | 800 - 1200 |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If this compound can be obtained in a crystalline form, this technique could provide a wealth of structural information.
Currently, there are no published X-ray crystallographic studies for this compound. However, such a study would be invaluable for understanding its solid-state packing, intermolecular interactions (such as hydrogen bonding involving the amine group), and the influence of the trifluoromethyl group on its crystal structure.
Computational and Theoretical Studies on N Methyl 1,1,1 Trifluoro 2 Butylamine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, independent of its environment. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a chemical system. For a molecule like N-Methyl-1,1,1-trifluoro-2-butylamine, these calculations provide a foundational understanding of its geometry, stability, and reactivity.
Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, offering a favorable balance between accuracy and computational cost. nrel.gov Instead of calculating the complex many-electron wavefunction, DFT determines the system's energy from its electron density.
A typical DFT study on this compound would begin with a geometry optimization. This process systematically alters the molecule's geometry to find the lowest energy arrangement of its atoms, known as the equilibrium geometry. Functionals like B3LYP or those from the M06 suite would be suitable choices, paired with a Pople-style basis set such as 6-311++G(d,p) or a Dunning-type basis set to accurately describe the electronic distribution, particularly around the electronegative fluorine and nitrogen atoms. mdpi.com
From a single-point energy calculation on the optimized geometry, a wealth of electronic properties can be extracted. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for predicting chemical reactivity. The distribution of Mulliken or Natural Bond Orbital (NBO) atomic charges would also be calculated to quantify the partial positive and negative charges on each atom, offering insights into the molecule's polarity and sites susceptible to nucleophilic or electrophilic attack.
Illustrative Data from a Hypothetical DFT Geometry Optimization: Note: The following data are for illustrative purposes to demonstrate the typical output of a DFT calculation and are not from a published experimental or computational study.
Table 1: Selected Optimized Geometric Parameters (Hypothetical)| Parameter | Atom 1 | Atom 2 | Atom 3 | Value (Angstroms/Degrees) |
|---|---|---|---|---|
| Bond Length | C(1) | F | - | 1.35 Å |
| Bond Length | C(1) | C(2) | - | 1.52 Å |
| Bond Length | C(2) | N | - | 1.47 Å |
| Bond Length | N | C(Methyl) | - | 1.46 Å |
| Bond Angle | F | C(1) | F | 107.5° |
| Bond Angle | C(1) | C(2) | N | 110.2° |
Conformational Analysis and Energy Landscape Mapping
Due to the presence of several single bonds, this compound can exist in multiple spatial arrangements, or conformations. Conformational analysis aims to identify all stable conformers and map their relative energies. This process typically involves a systematic search, where key dihedral angles (e.g., around the C1-C2, C2-C3, and C2-N bonds) are rotated incrementally.
The energy of each resulting structure is calculated, usually with a computationally inexpensive method first, to generate a potential energy surface. The minima on this surface correspond to stable conformers. The geometries of these conformers would then be re-optimized using DFT, and their final energies calculated at a high level of theory to determine their relative populations at a given temperature according to the Boltzmann distribution. Studies on similar molecules like 2-butylamine have shown that considering multiple conformers is crucial for accurate kinetic parameters. nih.govresearchgate.net
Prediction of Spectroscopic Parameters
Computational methods can predict various spectroscopic parameters that are invaluable for experimental characterization. After a geometry optimization with DFT, a frequency calculation is performed. This calculation yields the harmonic vibrational frequencies, which correspond to the infrared (IR) and Raman absorption peaks. By analyzing the atomic motions for each frequency, a specific vibrational mode (e.g., C-F stretch, N-H bend) can be assigned to each predicted peak.
Furthermore, NMR chemical shifts (¹H, ¹³C, ¹⁹F) can be calculated using methods like GIAO (Gauge-Independent Atomic Orbital). These predicted shifts, when compared to a standard like tetramethylsilane (B1202638) (TMS), can aid in the assignment of experimental NMR spectra and confirm the molecule's structure.
Illustrative Data from a Hypothetical Spectroscopic Calculation: Note: The following data are for illustrative purposes and are not from a published study.
Table 2: Predicted Vibrational Frequencies and NMR Shifts (Hypothetical)| Parameter | Value | Assignment/Region |
|---|---|---|
| Vibrational Frequency | ~3350 cm⁻¹ | N-H stretch |
| Vibrational Frequency | ~2960 cm⁻¹ | C-H stretch (alkyl) |
| Vibrational Frequency | ~1150 cm⁻¹ | C-F stretch (symmetric) |
| ¹³C NMR Shift | ~125 ppm | C-CF₃ (quartet) |
| ¹³C NMR Shift | ~60 ppm | CH-N |
Modeling of Reaction Mechanisms and Transition States
Theoretical chemistry is a powerful tool for exploring the reactivity of a molecule. For this compound, potential reactions such as N-alkylation, acylation, or oxidation could be modeled. nih.govresearchgate.net To do this, computational chemists identify the "transition state" (TS)—the highest energy point along the lowest energy path connecting reactants and products.
Locating a TS is more complex than finding an energy minimum. It involves specialized algorithms that search for a saddle point on the potential energy surface. Once the reactant, transition state, and product structures are optimized, the activation energy (the energy difference between the reactant and the transition state) can be calculated. This barrier height is the primary determinant of the reaction rate. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the identified transition state correctly connects the desired reactants and products. mdpi.com
Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions
While quantum mechanics describes the detailed electronic structure of a single molecule, Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. ulisboa.pt In an MD simulation, the system (e.g., one molecule of this compound surrounded by hundreds or thousands of solvent molecules) is evolved by solving Newton's equations of motion. ulisboa.ptresearchgate.net
An MD simulation would reveal how solvent molecules, such as water or chloroform, arrange themselves around the solute. nih.gov This is crucial for understanding solvent effects on conformational preferences and reactivity. By analyzing the trajectories of the atoms, one can calculate properties like the radial distribution function (RDF), which describes the probability of finding a solvent atom at a certain distance from an atom on the solute. researchgate.net This can reveal specific intermolecular interactions, such as hydrogen bonds between the amine's N-H group and water molecules. nih.gov Such simulations are essential for bridging the gap between the gas-phase behavior of a single molecule and its properties in a real-world solution.
Derivatives and Analogues of N Methyl 1,1,1 Trifluoro 2 Butylamine in Research
Systematic Modification of the Alkyl Chain
The length, branching, and saturation of the alkyl chain attached to the amine can significantly influence a molecule's lipophilicity, steric profile, and metabolic stability. Research into analogues of N-methylated amines involves extending or altering the butyl group to fine-tune these properties. For instance, studies on N-alkylamines have involved the synthesis of various N-substituted aminopentanes through reactions with 1-bromopentane, demonstrating methods for chain extension. researchgate.net
Another approach involves the synthesis of allylamines, which are analogues of naftifine (B1207962), through a key step involving the creation of γ-aminoalcohols followed by dehydration. mdpi.com This method allows for diverse substitutions on the alkyl backbone. Furthermore, research into 5-alkyltryptamines has shown that the size of a lipophilic alkyl group can have a significant impact on receptor binding affinity, with a tert-butyl group proving to be highly effective. nih.gov
Table 1: Examples of Alkyl Chain Modifications in Amine Derivatives
| Parent Compound Type | Modification Strategy | Resulting Analogue Example | Research Focus | Reference |
|---|---|---|---|---|
| Secondary Amines | Reaction with 1-bromopentane | N-substituted aminopentanes | Synthesis of N-alkylamines in aqueous media | researchgate.net |
| Secondary Amines | Three-component Mannich-type reaction | γ-Aminoalcohols (precursors to allylamines) | Synthesis of naftifine analogues | mdpi.com |
| Tryptamines | Substitution at the 5-position of the indole | N-Methyl-5-tert-butyltryptamine | Investigation of lipophilic group effects on receptor binding | nih.gov |
| Piperazines | N-alkylation/arylation | N-alkyl and N-aryl piperazine (B1678402) derivatives | Antimicrobial activity studies | nih.gov |
Introduction of Additional Chiral Centers
The introduction of new chiral centers into the structure of fluorinated amines is a sophisticated strategy to explore diastereomeric and enantiomeric effects on biological activity. The presence of the fluorine atom can influence the stereochemical outcome of synthetic reactions.
Catalyst-controlled diastereoselective fluorination of chiral allylic amines has been used to prepare highly enantioenriched 1,3-difluoro-2-amines that bear three contiguous stereocenters. nih.gov This highlights a method for creating complex chiral structures. Similarly, the diastereoselective [3 + 2] cycloaddition reaction of N-2,2,2-trifluoroethylisatin ketimines has been employed to synthesize chiral α-trifluoromethylamines with high diastereoselectivity. nih.gov Another strategy involves the enantioselective intramolecular aza-Michael reaction to create fluorinated indolizidinone derivatives, generating a key chiral center. nih.gov
Table 2: Methods for Introducing Additional Chiral Centers
| Reaction Type | Key Reagents/Catalysts | Product Class | Stereochemical Outcome | Reference |
|---|---|---|---|---|
| Catalytic Fluoroamination | Chiral aryl iodide catalyst, HF-pyridine, mCPBA | 1,3-difluoro-2-amines | High diastereo- and enantioselectivity, three contiguous stereocenters | nih.gov |
| [3 + 2] Cycloaddition | Cinchona-based catalysts, Phase transfer catalysts | Chiral α-trifluoromethylamines, Spiro-fused pyrrolidines | Good to excellent diastereoselectivity (up to >20:1 dr) | nih.gov |
| Intramolecular aza-Michael Reaction | (S)-TRIP-derived phosphoric acid | Fluorinated indolizidinone derivatives | Good enantioselectivities | nih.gov |
Alteration of the Fluorination Pattern
Modifying the number and location of fluorine atoms on the alkylamine backbone is a critical strategy for fine-tuning electronic properties, pKa, metabolic stability, and binding interactions. Research has extended beyond the trifluoromethyl group to include mono- and difluorinated analogues.
For example, the synthesis of N1-substituted pyrimidin-2(1H)-ones has been successful with various fluoroalkyl groups, including difluoromethyl and pentafluoroethyl substituents, demonstrating the tolerance of the reaction to different fluorination patterns. beilstein-journals.org The electrophilic fluorination of 1,2-dihydropyridines using reagents like Selectfluor® allows for the synthesis of new fluorinated 3,6-dihydropyridines and 2-(fluoromethyl)pyridines. mdpi.com Furthermore, methods for the stereoselective synthesis of syn-β-fluoroaziridine building blocks provide access to arylethylamine derivatives with strategically placed single fluorine atoms. nih.gov The direct polyfluoroalkylation of unactivated C(sp3)−H bonds has also been demonstrated, offering a way to introduce CF3 and CF3CF2 groups into molecules. tdl.org
Table 3: Research on Altered Fluorination Patterns
| Target Structure | Fluorination Pattern | Synthetic Method | Key Reagent | Reference |
|---|---|---|---|---|
| N1-aryl-4-fluoroalkylpyrimidin-2(1H)-ones | Difluoromethyl, Pentafluoroethyl | Chan–Evans–Lam (CEL) reaction | Arylboronic acids, Cu(II) acetate | beilstein-journals.org |
| Fluorinated Dihydropyridines/Pyridines | Monofluoro, Fluoromethyl | Electrophilic fluorination | Selectfluor® | mdpi.com |
| Arylethylamine Derivatives | Monofluoro, 1,3-Difluoro | Catalytic fluoroamination of alkenes | Chiral aryl iodide, HF-pyridine | nih.gov |
| Polyfluoroalkylated Amines | Trifluoroethyl, Pentafluoropropyl | C-H bond functionalization | CF3CHN2, CF3CF2CHN2, Copper complex | tdl.org |
Synthesis and Study of Related N-Substituted Trifluoroalkylamines
Varying the substituent on the nitrogen atom from a methyl group to other alkyl, aryl, or acyl groups can dramatically alter the compound's chemical and biological properties. This is a common diversification strategy in drug discovery.
A nickel-catalyzed method has been developed for the N-arylation of β-fluoroalkylamines, which works with a broad range of (hetero)aryl halides and can be conducted at room temperature. nih.gov This provides wide access to N-aryl analogues. The synthesis of N-trifluoromethylamides represents another class of N-substituted derivatives. researchgate.net Additionally, N-acyl derivatives are widely studied. For example, the selective N-acylation of N-methyl D-glucamine with fluorinated carboxylic acids has been reported to create novel chiral amphiphiles. researchgate.net The synthesis of N-acyl-1-aminoalkylphosphonium salts has also been explored as they can act as synthetic equivalents of N-acyliminium cations, which are versatile intermediates. mdpi.com
Table 4: Synthesis of N-Substituted Fluoroalkylamine Analogues
| N-Substituent | Synthetic Reaction | Substrates | Key Catalyst/Reagent | Reference |
|---|---|---|---|---|
| Aryl | Nickel-Catalyzed Cross-Coupling | β-Fluoroalkylamines, (Hetero)aryl (pseudo)halides | (PAd2-DalPhos)Ni(o-tol)Cl | nih.gov |
| Trifluoromethyl | Various | Isothiocyanates, Electrochemical Fluorination | Not specified in abstract | researchgate.net |
| Fluorous Acyl | Acylation | N-methyl D-glucamine, Fluorinated carboxylic acids | Mixed-anhydride method | researchgate.net |
| Acyl (via phosphonium (B103445) salt) | α-Amidoalkylation | N,O-acetals, Triarylphosphines | - | mdpi.com |
| Methyl | Reductive Amination | Secondary amines, Formaldehyde | NaBH4 | mdpi.com |
Future Directions and Emerging Research Avenues for N Methyl 1,1,1 Trifluoro 2 Butylamine
Development of Novel Catalytic Systems for its Synthesis and Functionalization
The synthesis of chiral trifluoromethylated amines remains a significant challenge. nih.gov Future research will likely focus on developing more efficient and selective catalytic systems for the synthesis and subsequent functionalization of N-Methyl-1,1,1-trifluoro-2-butylamine. Advances in transition metal catalysis, organocatalysis, and photocatalysis are opening new doors for C-F and C-N bond formation. mdpi.com
Key research targets include:
Asymmetric Hydrogenation: Developing chiral metal or organic catalysts for the highly enantioselective hydrogenation of corresponding trifluoromethyl imines. nih.gov
Catalytic C-H Functionalization: Designing palladium-catalyzed systems that use transient directing groups to achieve selective fluorination at the γ-C(sp3)–H position of amine precursors. nih.gov Computational studies suggest such reactions proceed via a Pd(II)/(IV) cycle, with oxidative addition being the turnover-determining step. nih.gov
Photoredox Catalysis: Employing light-mediated catalysis, which can operate under mild conditions, to forge the C-N or C-F bonds. For instance, iridium-based photocatalysts have been used for the addition of fluorinated groups to nitrones. organic-chemistry.org
Silver-Catalyzed Fluorination: Exploring silver-catalyzed reactions, which have shown promise in the late-stage fluorination of complex molecules by lowering the barrier to C–F reductive elimination. nih.gov
Table 1: Comparison of Potential Catalytic Strategies
| Catalytic Approach | Potential Advantages | Key Challenges | Relevant Precursors for this compound |
| Asymmetric Hydrogenation | High enantioselectivity, direct route. nih.gov | Synthesis of stable imine precursors. | 1,1,1-Trifluoro-N-methylbutan-2-imine |
| Palladium-Catalyzed C-H Fluorination | High regioselectivity, use of simple amine precursors. nih.gov | Catalyst efficiency, need for directing groups. | N-methylbutan-2-amine |
| Photoredox Catalysis | Mild reaction conditions, high functional group tolerance. mdpi.com | Control of radical side reactions. | Various alkene or nitrone precursors |
| Organocatalysis | Metal-free, environmentally benign. nih.gov | Catalyst loading, enantioselectivity for specific substrates. | Trifluoromethyl ketones, aldehydes |
Exploration of Bio-Inspired Synthetic Routes
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. dovepress.com The development of chemoenzymatic and fully enzymatic routes to chiral fluorinated amines is a rapidly growing field. chimia.chacs.org For this compound, this represents a major avenue for future research.
Promising bio-inspired strategies include:
Engineered Transaminases: Wild-type transaminases have limitations, but protein engineering can create variants capable of handling bulky substrates to produce chiral amines from prochiral ketones. dovepress.com This could be applied to the synthesis of this compound from 1,1,1-trifluorobutan-2-one.
Photoenzymatic Synthesis: Combining the selectivity of enzymes with the power of photochemistry allows for novel transformations. Recent work has shown that under blue light irradiation, ene-reductases can catalyze the coupling of fluorinated reagents with alkenes to form chiral fluorinated products. nih.govthe-innovation.org
Dehydrogenase-Mediated Reductive Amination: Engineered amine dehydrogenases (AmDHs) can catalyze the synthesis of chiral amines from ketones using ammonia (B1221849) or simple amines as the amino donor. dovepress.com
Multi-Enzyme Cascades: Designing one-pot cascade reactions that combine multiple enzymes can improve efficiency and reduce waste. A chemoenzymatic cascade for synthesizing chiral α-mono- and difluoromethyl amines has already been established. acs.org
Table 2: Potential Enzymatic Routes to this compound
| Enzyme Class | Reaction Type | Substrate(s) | Key Advantage |
| Transaminase (ω-TA) | Asymmetric amination | 1,1,1-Trifluorobutan-2-one + Methylamine donor | High stereoselectivity. dovepress.com |
| Amine Dehydrogenase (AmDH) | Reductive amination | 1,1,1-Trifluorobutan-2-one + Methylamine | Uses simple amine donors. dovepress.com |
| Ene-Reductase | Photoenzymatic hydroamination | Fluorinated alkene precursor | Novel reactivity under mild conditions. nih.gov |
| Fluorinase | C-F bond formation | S-adenosyl-L-methionine (SAM) + Fluoride (B91410) ion | Direct enzymatic fluorination. the-innovation.orgresearchgate.net |
Integration into Flow Chemistry and Automation for Scalable Synthesis
To move from laboratory-scale synthesis to industrial production, efficiency and safety are paramount. Flow chemistry offers significant advantages over traditional batch processing, including enhanced heat transfer, improved safety when handling hazardous reagents, and the potential for process automation and intensification. durham.ac.ukpolimi.it
Future research in this area will focus on:
Telescoped Synthesis: Developing multi-step continuous flow processes that integrate reaction and purification steps, minimizing manual handling and waste. polimi.it
Handling of Hazardous Reagents: Using flow reactors to safely employ potent fluorinating agents like diethylaminosulfur trifluoride (DAST) or Selectfluor. durham.ac.uk
Process Intensification: Leveraging the high surface-area-to-volume ratio of microreactors to accelerate reaction rates and increase throughput, potentially reducing reaction times from hours to minutes. mit.edu
Automated Synthesis Modules: Integrating the synthesis of this compound into automated platforms, similar to those used for producing PET radiotracers, which allow for reliable, repeatable production with minimal user intervention. nih.govresearchgate.net
Table 3: Advantages of Flow Synthesis for this compound
| Feature | Batch Synthesis | Flow Synthesis | Implication |
| Safety | Higher risk with hazardous reagents/exothermic reactions. | Enhanced containment and thermal control. durham.ac.uk | Safer handling of fluorinating agents. |
| Scalability | Often challenging, non-linear scale-up. | Linear scalability by running longer or in parallel. | More straightforward path to industrial production. |
| Reaction Time | Can be lengthy (hours to days). | Often significantly reduced (seconds to minutes). mit.edu | Increased productivity and efficiency. |
| Automation | Difficult to fully automate. | Readily accommodates automation and integration. polimi.it | High-throughput synthesis and optimization. |
Advanced Applications in Supramolecular Chemistry and Material Science
The unique properties conferred by the trifluoromethyl group—such as high thermal stability, lipophilicity, and distinct electronic characteristics—make fluorinated molecules attractive components for advanced materials and supramolecular assemblies. sigmaaldrich.comyoutube.com While specific material properties are beyond the scope of this discussion, the potential of this compound as a specialized building block is a key area for future exploration.
Research will likely investigate its use in:
Self-Assembling Systems: The specific sterics and polarity of the molecule could be harnessed to direct the formation of ordered supramolecular structures.
Chiral Scaffolds: Its inherent chirality could be used to impart stereochemical information into larger macromolecules or material frameworks.
Functional Polymers: Incorporation into polymer backbones or as side-chains could create materials with fine-tuned intermolecular interactions and stability. fluorochem.co.uk
Deepening Mechanistic Understanding through Advanced Spectroscopic and Computational Techniques
A thorough understanding of reaction mechanisms and molecular interactions is crucial for rational design and optimization. The effects of fluorination can be complex and difficult to predict, making computational and advanced spectroscopic methods essential tools. nih.govacs.org
Future research should focus on:
Computational Modeling: Using quantum chemical calculations (e.g., Density Functional Theory) to model reaction pathways, predict the stability of intermediates, and understand the non-covalent interactions involving the fluorine atoms. nih.govacs.org This can help rationalize the effects of fluorination on ligand binding or catalytic cycles. nih.gov
Force Field Development: Creating accurate force fields for molecular simulations that correctly model the behavior of trifluoromethylated amines, which is essential for predicting their conformational preferences and interactions in complex biological or material systems. nih.gov
Advanced NMR Spectroscopy: Utilizing 19F NMR spectroscopy to probe the local environment of the trifluoromethyl group, providing insights into binding events, conformational changes, and reaction kinetics. acs.org
Spectroscopic Characterization of Intermediates: Employing spectroscopic techniques to identify and characterize transient species in catalytic reactions, such as the metastable azaallyl–silver intermediates observed in some amine syntheses. duke.edu
Table 4: Techniques for Mechanistic Investigation
| Technique | Application Area | Potential Insight for this compound |
| Density Functional Theory (DFT) | Reaction mechanism analysis. | Elucidating transition states in catalytic synthesis. nih.gov |
| Molecular Dynamics (MD) Simulations | Conformational analysis, binding studies. | Predicting interactions with biological targets or in materials. nih.gov |
| 19F NMR Spectroscopy | Reaction monitoring, binding assays. | Probing the electronic environment of the CF3 group. acs.org |
| In-situ IR/Raman Spectroscopy | Real-time reaction monitoring. | Identifying key reactive intermediates in flow synthesis. |
Potential for New Reagent Development Based on its Unique Structural Features
The distinct structure of this compound, combining a secondary amine, a trifluoromethyl group, and a chiral center, makes it a candidate for development into novel chemical reagents.
Future work could explore:
Chiral Ligands: Derivatization of the amine could lead to a new class of chiral ligands for asymmetric catalysis, where the trifluoromethyl group could tune the electronic properties and steric environment of a metal center.
Chiral Solvating Agents: Its potential to form distinct non-covalent interactions could be exploited in its use as a chiral solvating agent for NMR-based determination of enantiomeric excess.
Precursors for Novel N-CF3 Reagents: While N-trifluoromethyl amines themselves can be prone to hydrolysis, they can be precursors to more stable derivatives. digitellinc.comacs.org This molecule could serve as a starting point for creating more complex N-trifluoromethylated building blocks. acs.orgchinesechemsoc.org For example, methods exist to convert secondary amines into N-CF3 compounds via thiocarbamoyl fluoride intermediates, a process that could be applied here. nih.govrsc.orgacs.org
Q & A
Q. Advanced
- Liver Microsomal Assays : Incubate with NADPH-supplemented human liver microsomes; quantify parent compound depletion via LC-MS/MS.
- CYP Inhibition Studies : Use fluorogenic substrates (e.g., CYP3A4 with midazolam) to identify metabolic pathways.
- Half-life (t) Calculation : Apply the in vitro t = formula, where is the degradation rate constant .
How can computational modeling predict off-target interactions for this compound?
Advanced
Generate 3D conformers from SMILES strings (e.g., CC[C@@H](C(F)(F)F)N.Cl from ) and perform molecular docking against the Protein Data Bank (PDB) using tools like Schrödinger Glide. Validate predictions with kinase panel screens or thermal shift assays .
What strategies enable the synthesis of structurally diverse analogs via cross-coupling reactions?
Q. Advanced
- Suzuki-Miyaura Coupling : Introduce aryl/heteroaryl groups at the amine position using palladium catalysts.
- Buchwald-Hartwig Amination : Modify the alkyl chain with electron-deficient aryl halides.
Optimize reaction conditions (e.g., ligand: Pd(OAc), solvent: toluene) and characterize products via NMR .
How can isotopic labeling (e.g., deuterium) aid in mechanistic studies of this compound?
Advanced
Incorporate deuterium at metabolically vulnerable sites (e.g., methyl groups) via reductive amination with NaBD. Use LC-HRMS to track deuterium retention in stability assays. Compare isotope effects to identify rate-limiting metabolic steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
